N-Benzyl-2,4,4-trimethylpentan-2-amine: Structural Insights, Physicochemical Properties, and Synthetic Applications
N-Benzyl-2,4,4-trimethylpentan-2-amine: Structural Insights, Physicochemical Properties, and Synthetic Applications
Executive Summary
In the landscape of modern organic synthesis and drug development, sterically hindered secondary amines serve as critical building blocks and highly selective reagents. N-Benzyl-2,4,4-trimethylpentan-2-amine (CAS: 3598-75-2), commonly referred to as N-benzyl-tert-octylamine, represents a unique structural paradigm. By flanking a secondary nitrogen atom with a massive aliphatic tert-octyl group (1,1,3,3-tetramethylbutyl) and an aromatic benzyl group, this molecule achieves extreme steric shielding[1].
As a Senior Application Scientist, I have structured this whitepaper to dissect the causality between the compound's highly hindered architecture and its physicochemical behavior. This guide provides an in-depth analysis of its properties, a field-proven synthetic protocol, and its emerging role in pharmaceutical development—particularly as a pharmacophore in complex protein-protein interaction inhibitors[2][3].
Chemical Identity and Structural Logic
The reactivity of an amine is fundamentally dictated by the accessibility of its nitrogen lone pair. In N-benzyl-2,4,4-trimethylpentan-2-amine, the lone pair is buried within a deep steric pocket.
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IUPAC Name: N-Benzyl-2,4,4-trimethylpentan-2-amine
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SMILES: N(CC1C=CC=CC=1)C(C)(C)CC(C)(C)C
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Structural Causality: The tert-octyl group features a quaternary carbon directly attached to the nitrogen, followed by a neopentyl-like tail. This extreme branching acts as a physical barrier. Consequently, the nitrogen's nucleophilicity is drastically reduced, preventing unwanted over-alkylation (formation of tertiary amines) while preserving its basicity[4]. The benzyl group provides moderate bulk and enables
stacking interactions, which are highly valuable in target-oriented drug design.
Caption: Steric shielding effects dictating the reactivity of N-benzyl-tert-octylamine.
Physicochemical Properties
Understanding the quantitative data of this compound is essential for predicting its behavior in both synthetic workflows and biological systems. The high lipophilicity and low polar surface area make it an excellent candidate for crossing lipid bilayers, though it requires careful formulation to ensure aqueous solubility.
| Property | Value | Causality / Scientific Significance |
| Molecular Weight | 219.37 g/mol | Optimal for small-molecule drug design; strictly complies with Lipinski's Rule of 5[1]. |
| Exact Mass | 219.1987 g/mol | Critical for High-Resolution Mass Spectrometry (HRMS) validation during synthesis[1]. |
| XLogP3 | ~4.0 | Highly lipophilic. Drives partitioning into organic solvents during extraction and enhances cellular membrane permeability. |
| TPSA | 12.0 Ų | Exceptionally low Topological Polar Surface Area indicates high potential for Blood-Brain Barrier (BBB) penetration[1]. |
| H-Bond Donors/Acceptors | 1 / 1 | The single secondary amine proton provides a highly specific, directional hydrogen-bonding vector. |
Experimental Methodology: Synthesis via Reductive Amination
Direct alkylation of tert-octylamine with benzyl chloride often requires harsh conditions and can lead to complex purification pipelines. The most scientifically robust and self-validating method for synthesizing N-benzyl-2,4,4-trimethylpentan-2-amine is the reductive amination of benzaldehyde[4].
This protocol is designed as a self-validating system: the use of molecular sieves forces the moisture-sensitive imine equilibrium forward, while the specific choice of a mild hydride source prevents the premature reduction of the aldehyde.
Step-by-Step Protocol
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Reagent Preparation:
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Dissolve 1.0 equivalent of tert-octylamine (nucleophile) and 1.05 equivalents of freshly distilled benzaldehyde (electrophile) in anhydrous dichloromethane (DCM) or absolute ethanol.
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Causality: Fresh distillation of benzaldehyde removes benzoic acid impurities that could protonate the amine and halt the reaction.
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Imine Condensation:
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Add a catalytic amount of glacial acetic acid (0.1 eq) to activate the carbonyl carbon.
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Introduce activated 4Å molecular sieves to the reaction flask. Stir at room temperature for 4–6 hours.
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Causality: The massive steric bulk of the tert-octyl group kinetically slows the nucleophilic attack. The molecular sieves act as a thermodynamic sink, continuously removing the water byproduct to drive the Schiff base formation to completion.
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Selective Reduction:
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Cool the reaction vessel to 0°C using an ice bath.
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Slowly add 1.5 equivalents of sodium cyanoborohydride (
) or sodium borohydride ( ). -
Causality:
is preferred in slightly acidic media as it selectively reduces the protonated iminium ion without reducing unreacted benzaldehyde.
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Quenching and Workup:
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Quench the reaction carefully with saturated aqueous
to neutralize the acid and destroy excess hydride. -
Extract the aqueous layer with ethyl acetate (
mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure.
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Purification:
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Purify the crude product via silica gel flash chromatography using a Hexanes/Ethyl Acetate gradient to yield the pure secondary amine.
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Caption: Workflow of reductive amination yielding N-benzyl-tert-octylamine.
Applications in Drug Development and Catalysis
Pharmacophore in Protein-Protein Interaction (PPI) Inhibitors
Recent advancements in oncology have highlighted the importance of inhibiting the BCL6 BTB domain, a transcriptional repressor implicated in diffuse large B-cell lymphoma. N-benzyl-tert-octylamine derivatives are utilized as critical synthetic intermediates in the development of tricyclic and substituted heteroaryl inhibitors[2][3]. The massive steric bulk of the tert-octyl group perfectly occupies deep, hydrophobic binding pockets on the target protein, preventing the binding of co-repressors like SMRT and BCOR[2].
Non-Nucleophilic Bulky Base
In complex multi-step organic synthesis, researchers frequently require bases that can deprotonate acidic sites without acting as nucleophiles. While Diisopropylethylamine (DIPEA) is standard, N-benzyl-tert-octylamine offers an alternative with a highly tunable steric environment, allowing for selective enolization or protection strategies where standard bases fail due to unwanted side reactions.
References
1.[1] "Cas no 3598-75-2 (Benzenemethanamine,N-(1,1,3,3-tetramethylbutyl)-)", chem960.com. Available at: 2.[4] "Biobased Amines: From Synthesis to Polymers; Present and Future | Chemical Reviews", acs.org. Available at: 3.[2] "US11518764B2 - Substituted heteroaryls as inhibitors of the BCL6 BTB domain protein-protein interaction", google.com. Available at: 4.[3] "WO2019119145A1 - Tricyclic inhibitors of the bcl6 btb domain protein-protein interaction and uses thereof", google.com. Available at:
Sources
- 1. 3598-75-2(Benzenemethanamine,N-(1,1,3,3-tetramethylbutyl)-) | Kuujia.com [kuujia.com]
- 2. US11518764B2 - Substituted heteroaryls as inhibitors of the BCL6 BTB domain protein-protein interaction - Google Patents [patents.google.com]
- 3. WO2019119145A1 - Tricyclic inhibitors of the bcl6 btb domain protein-protein interaction and uses thereof - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
